molecular formula C12H14BrNO3S B8491075 1-((2-Bromophenyl)sulfonyl)cyclopentane-1-carboxamide

1-((2-Bromophenyl)sulfonyl)cyclopentane-1-carboxamide

Cat. No.: B8491075
M. Wt: 332.22 g/mol
InChI Key: NQLQONIHKVRYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-Bromophenyl)sulfonyl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C12H14BrNO3S and its molecular weight is 332.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14BrNO3S

Molecular Weight

332.22 g/mol

IUPAC Name

1-(2-bromophenyl)sulfonylcyclopentane-1-carboxamide

InChI

InChI=1S/C12H14BrNO3S/c13-9-5-1-2-6-10(9)18(16,17)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H2,14,15)

InChI Key

NQLQONIHKVRYQD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)N)S(=O)(=O)C2=CC=CC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 30% H2O2 solution (1.6 mL) was added drop-wise at rt to a mixture of 1-(2-bromophenylsulfonyl)cyclopentanecarbonitrile (1.6 g, 5.1 mmol), K2CO3 (2.1 g, 15 mmol), and DMSO (5 mL). The mixture was stirred for 30 min before diluting with water (40 mL) and isolating the precipitate via vacuum filtration. The precipitate was washed with water and air-dried to give the title compound (1.5 g, 89%). MS (ESI): mass calcd. for C12H19NO3S, 330.99; m/z found, 331.9 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 7.99-7.95 (m, 1H), 7.89-7.84 (m, 1H), 7.64-7.51 (m, 4H), 2.41-2.25 (m, 4H), 1.78-1.66 (m, 2H), 1.58-1.45 (m, 2H).
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
89%

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